Stereochemical Purity Enables Exclusive trans-Diastereoselective β-Lactam Synthesis
Thermally promoted Wolff rearrangement of chiral diazotetramic acids derived from (3S)-2-oxoazetidine-3-carboxylic acid leads exclusively to trans-diastereomeric β-lactams. In contrast, reactions with racemic starting materials produce mixtures of trans and cis diastereomers, reducing yield of the desired stereoisomer and complicating purification [1].
| Evidence Dimension | Diastereoselectivity of β-lactam formation |
|---|---|
| Target Compound Data | Exclusive trans diastereomer |
| Comparator Or Baseline | Racemic diazotetramic acid |
| Quantified Difference | Exclusive trans vs. trans/cis mixture |
| Conditions | Thermally promoted Wolff rearrangement of diazotetramic acids with nucleophiles |
Why This Matters
Exclusive trans selectivity eliminates cis byproduct removal steps, improving synthetic efficiency and reducing cost per gram of desired stereoisomer.
- [1] Lyutin I, Krivovicheva V, Kantin G, Dar'in D. Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles. Beilstein J Org Chem. 2024;20:1894–1899. View Source
